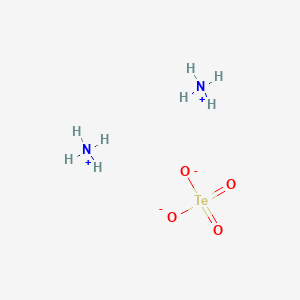

azane;telluric acid

Description

Properties

CAS No. |

13453-06-0 |

|---|---|

Molecular Formula |

H8N2O4Te |

Molecular Weight |

227.7 g/mol |

IUPAC Name |

azane;telluric acid |

InChI |

InChI=1S/2H3N.H2O4Te/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) |

InChI Key |

DRGYXGZFRXFMHF-UHFFFAOYSA-N |

Canonical SMILES |

[NH4+].[NH4+].[O-][Te](=O)(=O)[O-] |

Other CAS No. |

13453-06-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Industrial-Scale Production

Industrial protocols often substitute NH₄OH with anhydrous ammonia gas (NH₃) to reduce water content and improve process efficiency. In this vapor-phase method, H₆TeO₆ is suspended in a non-polar solvent (e.g., toluene), and NH₃ is bubbled through the mixture at 60–80°C. This approach achieves 92–95% conversion efficiency but requires rigorous moisture control to avoid byproduct formation.

Reductive Precipitation from Tellurium Dioxide

An alternative route employs tellurium dioxide (TeO₂) as the starting material, which is oxidized in situ to Te(VI) species. This method is advantageous for recycling TeO₂ waste from metallurgical processes:

Reaction Dynamics

The reaction is conducted in concentrated nitric acid (≥68% w/w) at 120–140°C under reflux. Key considerations include:

-

Oxidizer Selection : Ammonium nitrate (NH₄NO₃) outperforms potassium nitrate (KNO₃) due to its higher solubility in acidic media.

-

Byproduct Management : Nitrous oxide (N₂O) off-gassing necessitates specialized venting systems to prevent pressure buildup.

Electrochemical Synthesis

Recent advances in electrochemical methods have enabled the direct synthesis of ammonium tellurate from elemental tellurium. A two-compartment cell with a platinum anode and graphite cathode is employed, with 2M NH₄Cl as the electrolyte:

Anode (Oxidation):

Cathode (Reduction):

Operational Parameters

-

Current Density : 15–20 mA/cm² optimizes Te oxidation while minimizing oxygen evolution.

-

Temperature : 50°C enhances ion mobility without compromising electrode stability.

Challenges and Mitigation Strategies

Impurity Profiles

Common impurities in laboratory-grade (NH₄)₂TeO₄ include residual NH₄NO₃ (≤0.8 wt%) and TeO₂ (≤0.3 wt%). Purification strategies involve:

Stability Considerations

Ammonium tellurate decomposes above 150°C, releasing NH₃ and forming TeO₃ intermediates. Storage recommendations include:

-

Desiccants : Silica gel maintains <5% relative humidity in sealed containers.

-

Light Exposure : Amber glass vessels prevent photolytic reduction to Te(IV) species.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Energy Input (kWh/kg) | Scalability |

|---|---|---|---|---|

| Neutralization | 85–90 | 98.5 | 12.4 | High |

| Reductive Precipitation | 78–82 | 95.2 | 18.7 | Moderate |

| Electrochemical | 92–94 | 99.1 | 22.9 | Low |

Scientific Research Applications

Chemical Applications

Precursor for Synthesis

Ammonium tellurate serves as a precursor for synthesizing other tellurium compounds. Its unique properties allow it to participate in various chemical reactions, making it valuable in the development of new materials. For instance, it can be used to produce tellurium dioxide and higher oxidation state tellurium compounds through oxidation processes.

Analytical Chemistry

In analytical chemistry, ammonium tellurate is employed for detecting specific ions due to its reactivity and ability to form stable complexes with various cations. This application is crucial in environmental monitoring and quality control in industrial processes.

Biological Applications

Antimicrobial Research

Recent studies have indicated that ammonium tellurate may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research is ongoing to explore its efficacy against various bacterial strains .

Cancer Treatment

Ammonium tellurate has been investigated for its potential use in cancer therapy. It induces oxidative stress in cancer cells, which may lead to apoptosis (programmed cell death). This mechanism is being studied as a novel approach to cancer treatment, particularly for tumors resistant to conventional therapies .

Medical Applications

Immunomodulation

The compound has been identified as an immunomodulator, with studies demonstrating its ability to enhance immune responses. For example, ammonium trichloro[1,2-ethanediolato-O,O']-tellurate (AS101), a derivative of ammonium tellurate, has shown promise in treating conditions like acute myeloid leukemia and AIDS-related complications through redox modulation .

Neuroprotection

Research indicates that organotellurium compounds derived from ammonium tellurate can improve neuronal survival and functional outcomes in ischemic stroke models. These compounds promote the production of neurotrophic factors that protect neurons from damage .

Industrial Applications

Catalysts and Semiconductors

In industry, ammonium tellurate is utilized in producing catalysts and semiconductors. Its ability to form stable complexes makes it suitable for applications in electronic materials and devices .

Glass Production

Ammonium tellurate is also used in the glass industry for coloring and decolorizing glass products. Its incorporation enhances the optical properties of glass, making it desirable for various decorative applications .

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Precursor for synthesis of tellurium compounds | Used in analytical chemistry for ion detection |

| Biology | Antimicrobial agent | Ongoing research into efficacy against bacteria |

| Medicine | Cancer treatment, immunomodulation | Induces oxidative stress in cancer cells; enhances immune response |

| Industry | Catalysts, semiconductors, glass production | Improves optical properties of glass; used in electronics |

Case Studies

- Antimicrobial Efficacy Study : A recent study explored the antimicrobial properties of ammonium tellurate against Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential use as an antimicrobial agent.

- Cancer Treatment Research : In vitro studies demonstrated that ammonium tellurate could induce apoptosis in various cancer cell lines through oxidative stress mechanisms. This finding supports further investigation into its therapeutic potential .

- Neuroprotective Effects Study : Research involving animal models showed that AS101 improved outcomes after ischemic strokes by promoting neurotrophic factor production, highlighting its potential role in neuroprotection .

Mechanism of Action

The mechanism by which ammonium tellurate exerts its effects is primarily through its ability to act as an oxidizing agent. It can induce oxidative stress in biological systems, leading to the production of reactive oxygen species (ROS). These ROS can damage cellular components, leading to cell death. This property is being explored for its potential use in cancer therapy, where it can selectively target cancer cells.

Comparison with Similar Compounds

Comparison with Similar Tellurium Compounds

Sodium Tellurate (Na₂TeO₄)

- Structure and Properties : Sodium tellurate adopts a tetrahedral TeO₄²⁻ structure, analogous to sulfate. It is synthesized by oxidizing tellurium dioxide (TeO₂) with strong oxidizing agents or by neutralizing telluric acid (H₆TeO₆) with sodium hydroxide .

- Applications : Used as an oxidizing agent in organic synthesis and analytical chemistry. Unlike ammonium tellurate, sodium tellurate lacks ammonium’s volatility, making it less suitable for thermally sensitive reactions.

- Stability : More resistant to hydrolysis than ammonium tellurate due to the absence of labile NH₄⁺ ions.

Thallium Tellurate (Tl₂TeO₄)

- Physical Data : Preliminary studies report thallium tellurate as a pale-yellow solid with a melting point >300°C. Its specific gravity (4.92 g/cm³ at 20°C) exceeds that of ammonium tellurate (3.01 g/cm³) due to thallium’s high atomic mass .

- Toxicity : Highly toxic (Tl⁺ ions are neurotoxic), limiting its applications compared to ammonium tellurate.

AS101 (Ammonium Trichloro(dioxoethylene-O,O′) Tellurate)

- Structure and Synthesis : A hypervalent Te(IV) compound with a trigonal bipyramidal geometry, synthesized via microwave-assisted methods (79% yield in 30 minutes) or conventional heating .

- Biological Activity: AS101 is a clinically tested immunomodulator and anticancer prodrug. It hydrolyzes in aqueous media to release TeOCl₃⁻, the pharmacologically active species . In contrast, ammonium tellurate lacks bioactive ligands (e.g., ethylene glycol), rendering it inert in biological systems.

- Reactivity : AS101’s bromido (TeOBr₃⁻) and iodido (TeOI₃⁻) analogues exhibit faster hydrolysis rates due to weaker Te–X bonds (X = Br, I), enhancing their reactivity in physiological environments .

SAS (Octa-O-bis-(R,R)-tartarate Ditellurane)

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (H₂O) | Specific Gravity (g/cm³) |

|---|---|---|---|---|

| Ammonium Tellurate | H₈N₂O₄Te | 227.674 | High | 3.01 |

| Sodium Tellurate | Na₂TeO₄ | 237.58 | Moderate | 3.21 |

| Thallium Tellurate | Tl₂TeO₄ | 586.76 | Low | 4.92 |

| AS101 | C₂H₇Cl₃NO₄Te | 343.05 | High | 1.89 |

Biological Activity

Ammonium tellurate, a compound of tellurium, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antioxidant, immunomodulatory, and anticancer effects.

Ammonium tellurate is an inorganic compound with the formula . It is part of a larger class of tellurium compounds that exhibit various biological activities. The compound's structure allows it to interact with biological systems through specific chemical reactions, particularly with thiol groups in proteins.

-

Antioxidant Activity :

- Ammonium tellurate and its derivatives have been shown to exhibit significant antioxidant properties. They can inhibit lipid peroxidation and scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells .

- The antioxidant mechanism involves the reaction of tellurium compounds with thiols, leading to the formation of disulfides and regeneration of the initial compound, thus enhancing their efficacy over time .

-

Immunomodulation :

- The compound has been identified as an immunomodulator, influencing immune responses by regulating cytokine production. For instance, it inhibits the production of IL-10 and promotes the activity of interferon-gamma (IFN-γ), which is vital for immune defense .

- Studies have indicated that ammonium tellurate can protect bone marrow stem cells during chemotherapy, showcasing its potential in cancer treatment .

-

Anticancer Properties :

- Research has demonstrated that ammonium tellurate exhibits anticancer effects by inducing apoptosis in cancer cells. It acts as a protease inhibitor, specifically targeting cysteine proteases which are often overactive in cancerous tissues .

- The compound has also shown promise in enhancing neuronal survival in ischemic stroke models, suggesting potential applications in neuroprotection .

1. Antioxidant Efficacy

A study comparing various organotellurium compounds highlighted ammonium tellurate's superior ability to inhibit lipid peroxidation compared to selenium analogs. This suggests that it may be more effective as an antioxidant therapy .

2. Immunomodulatory Effects

In a clinical trial involving patients undergoing chemotherapy, ammonium tellurate was found to significantly reduce the incidence of side effects associated with treatment by enhancing immune function and protecting hematopoietic cells .

3. Neuroprotective Applications

In animal models of ischemic stroke, ammonium tellurate improved functional outcomes and neuronal survival rates significantly compared to control groups. This positions it as a potential therapeutic agent for stroke recovery .

Data Summary

Q & A

Q. What are the standard synthetic routes for ammonium tellurate, and how can reaction conditions be optimized for reproducibility?

Ammonium tellurate can be synthesized via two primary routes:

- Traditional method : Refluxing tellurium(IV) chloride with ammonium chloride in ethylene glycol, yielding ~45–51% efficiency over 4 hours .

- Microwave-assisted synthesis (MAOS) : Using TeCl₄ and ethylene glycol in acetonitrile under microwave irradiation, achieving 75% efficiency in 30 minutes. MAOS reduces reaction time significantly but slightly lowers yield compared to conventional methods . Optimization involves adjusting microwave power, solvent purity, and stoichiometric ratios. Reproducibility requires strict control of temperature and reagent drying to avoid hydrolysis side reactions.

Q. How can the crystal structure and thermal stability of ammonium tellurate be characterized?

- X-ray diffraction (XRD) : Resolves the octahedral coordination of Te in [(NH₄)₂TeO₄], confirming its orthorhombic lattice parameters .

- Thermogravimetric analysis (TGA) : Reveals decomposition steps: dehydration at 100–150°C, followed by NH₃ release at 250°C, and final TeO₂ residue formation at 400°C .

- Vibrational spectroscopy (FTIR/Raman) : Identifies ν(Te–O) stretching modes at 700–800 cm⁻¹ and NH₄⁺ bending modes at 1400–1500 cm⁻¹ .

Q. What solubility and stability data are critical for handling ammonium tellurate in aqueous solutions?

- Solubility in water: 45.0 g/100 g at 0°C, increasing to 86.9 g/100 g at 60°C .

- Stability: Decomposes in acidic media (pH < 3) to TeO₂ and NH₄⁺. Store in airtight containers under inert gas to prevent oxidation to Te(VI) species .

Advanced Research Questions

Q. How does ammonium tellurate act as an immunomodulator (e.g., AS101), and what experimental models validate its bioactivity?

- Mechanism : AS101 (a tellurate derivative) inhibits interleukin-10 (IL-10) and enhances T-cell proliferation via redox modulation. It targets cysteine residues in regulatory proteins .

- Validation : Preclinical studies use murine models to assess tumor regression and cytokine profiles. In vitro assays (e.g., ELISA, flow cytometry) quantify immune cell activation .

Q. What contradictions exist in the redox behavior of tellurate species, and how can they be resolved experimentally?

- Contradiction : H₄TeO₆²⁻ is the dominant species in alkaline conditions, but conflicting reports suggest H₃TeO₆³⁻ involvement in redox reactions .

- Resolution : Use pH-controlled kinetic studies with UV-Vis spectroscopy and cyclic voltammetry. Isotopic labeling (¹⁸O/²H) clarifies proton transfer pathways .

Q. How can computational models predict the reactivity of tellurate anions in catalytic or oxidative processes?

- DFT calculations : Simulate Te–O bond dissociation energies and transition states for oxidation reactions (e.g., amino acids by Ag(III)-tellurate complexes) .

- NMR shielding parameters : Predict ¹²⁵Te NMR chemical shifts to correlate with experimental data, aiding in speciation analysis .

Q. What strategies improve selectivity in tellurium recovery processes involving ammonium tellurate intermediates?

- Novel hydrometallurgical route : Oxidize tellurite to tellurate in alkaline media, followed by acid dissolution and SO₂ reduction. This achieves >90% Te purity by minimizing co-precipitation of Se or Sb impurities .

- Selectivity factors : Adjust pH (8–10) and ionic strength to stabilize TeO₄²⁻ over competing anions .

Methodological Guidance

Q. How should researchers design experiments to address discrepancies in tellurate speciation under varying pH conditions?

- Step 1 : Perform potentiometric titrations with a pH-stat to monitor Te species transitions.

- Step 2 : Use ion chromatography (IC) or capillary electrophoresis (CE) to separate and quantify H₄TeO₆²⁻, H₃TeO₆³⁻, and H₅TeO₆⁻ .

- Step 3 : Validate with X-ray absorption spectroscopy (XAS) to probe Te oxidation states .

Q. What analytical techniques are essential for verifying the purity of synthetic ammonium tellurate batches?

- Inductively coupled plasma mass spectrometry (ICP-MS) : Detects trace metal impurities (e.g., Na⁺, Cl⁻) at ppb levels.

- Karl Fischer titration : Measures residual moisture (<0.1% for stability).

- Powder XRD : Confirms phase purity and absence of TeO₂ or NH₄Cl byproducts .

Cross-Disciplinary Applications

Q. How can ammonium tellurate derivatives be integrated into materials science for nonlinear optical (NLO) applications?

- Crystal engineering : Co-crystallize with organic ligands (e.g., 4-hydroxy tetramethylpiperazine) to enhance NLO response. Characterize via hyper-Rayleigh scattering and Z-scan techniques .

- Challenges : Balance thermal stability (TGA data) with optical transparency in the UV-Vis range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.